molecular formula C16H20N2O4S B2585425 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 2034468-58-9

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2585425
CAS No.: 2034468-58-9
M. Wt: 336.41
InChI Key: QPLDBBBCDCXPQH-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, a hydroxyethoxy group, and a methoxyphenyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-thiophen-2-yl ethanol with ethylene oxide to form 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethanol.

    Urea Formation: The intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Ether derivatives.

Scientific Research Applications

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and thiophene groups can facilitate binding to biological macromolecules, while the urea moiety can form hydrogen bonds, enhancing its interaction with the target.

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea: Lacks the thiophene ring, which may reduce its electronic properties.

    1-(2-(2-Hydroxyethoxy)ethyl)-3-phenylurea: Lacks the methoxy group, potentially altering its binding affinity in biological systems.

Uniqueness: 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea is unique due to the combination of the thiophene ring, hydroxyethoxy group, and methoxyphenyl urea moiety, which together confer distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-21-13-6-3-2-5-12(13)18-16(20)17-11-14(22-9-8-19)15-7-4-10-23-15/h2-7,10,14,19H,8-9,11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLDBBBCDCXPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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